18-Methyl-19-nortestosterone as a Doping Marker: Distinct Metabolic Stability and Excretion Profile
The 18-methyl-19-nortestosterone metabolite (specifically 18-methyl-19-noretiocholanolone) was identified as a key urinary marker for the detection of the designer steroid methoxydienone. In a controlled human study following a single oral dose of methoxydienone, this metabolite was detectable in urine samples collected at multiple time points up to 24 hours post-administration, establishing a defined detection window [1]. This is in contrast to the parent compound or other potential metabolites, which were either not generated in vitro by HepG2 cells or not reliably detected in vivo, underscoring the unique suitability of the 18-methyl-19-nortestosterone metabolite as a forensic marker [1]. Additionally, in a separate study on female athletes using levonorgestrel, the same metabolite was detected at concentrations of 1.5–2.5 ng/mL with a tmax of 2 hours post-intake, confirming its rapid formation and excretion [2].
| Evidence Dimension | Metabolite Detectability Post-Administration |
|---|---|
| Target Compound Data | Detectable in urine at 2, 6, 10, and 24 hours post-methoxydienone administration. |
| Comparator Or Baseline | Parent compound (18-methyl-19-nortestosterone) not generated in vitro by HepG2 cells; alternative metabolites not reliably detected in vivo. |
| Quantified Difference | The target metabolite was uniquely detectable over a 24-hour period, while other potential markers were not. |
| Conditions | In vivo human study (single oral dose) and in vitro HepG2 cell incubation. |
Why This Matters
This quantitative temporal data is critical for forensic and anti-doping laboratories to establish reliable detection windows and confirm the presence of prohibited substances, directly impacting the selection of 18-Methyl-19-nortestosterone reference standards for method validation.
- [1] Thieme, D. et al. (2022). Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements. Drug Testing and Analysis, 14(11-12), 1864-1870. View Source
- [2] Andersson, A. et al. (2025). Avoid Falsely Accusing Female Athletes Who Use Levonorgestrel of Doping. Drug Testing and Analysis, 17(11), 2159-2163. View Source
